molecular formula C16H18FN3O B256213 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

カタログ番号 B256213
分子量: 287.33 g/mol
InChIキー: VTRRUTRUDQZPLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. In

作用機序

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole binds to the adenosine A2A receptor and inhibits its activity. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. By inhibiting this receptor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole enhances the anti-tumor immune response and may improve the efficacy of other immunotherapies.
Biochemical and Physiological Effects:
2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to increase the proliferation and activation of T cells, which are important immune cells involved in the anti-tumor response. It also decreases the production of regulatory T cells, which can suppress the immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to enhance the efficacy of other immunotherapies in preclinical models.

実験室実験の利点と制限

One advantage of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has limitations in terms of its pharmacokinetics and pharmacodynamics. It may have limited bioavailability or may be rapidly metabolized in vivo, which can affect its efficacy. Additionally, the effects of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole may vary depending on the specific tumor microenvironment and immune cell populations.

将来の方向性

There are several future directions for research on 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole. One area of interest is the identification of biomarkers that can predict response to 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole treatment. This could help to identify patients who are most likely to benefit from this therapy. Another direction is the investigation of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in order to optimize dosing and improve its efficacy.

合成法

The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole involves several steps, including the preparation of the intermediate 2-(4-piperidinyl)-5-fluoro-1H-benzimidazole and the subsequent introduction of the cyclopropylcarbonyl group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been described in detail in several scientific publications.

科学的研究の応用

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been investigated for its potential applications in cancer immunotherapy. Adenosine is known to play a role in immunosuppression, and inhibiting the A2A receptor has been shown to enhance the anti-tumor immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been tested in preclinical models and has shown promising results in combination with other immunotherapies. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in cancer patients.

特性

製品名

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

分子式

C16H18FN3O

分子量

287.33 g/mol

IUPAC名

cyclopropyl-[4-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-13-14(9-12)19-15(18-13)10-5-7-20(8-6-10)16(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,18,19)

InChIキー

VTRRUTRUDQZPLE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

正規SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。